2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Description
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS: 5423-06-3) is a cyclopentenone derivative with the molecular formula C₁₉H₁₈O₂ and a molecular weight of 278.35 g/mol . Its structure features a five-membered cyclopentenone ring substituted with:
- Two methyl groups at positions 2 and 5,
- Two phenyl groups at positions 3 and 4,
- A hydroxyl group at position 4 .
The compound exhibits a density of 1.168 g/cm³ and a boiling point of 381.4°C, indicating high thermal stability.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMNYEMWMGKIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310437 | |
| Record name | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16643-55-3 | |
| Record name | NSC227206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene structure with two methyl and two phenyl groups. Its unique structural properties contribute to its diverse chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
The molecular formula of this compound is . The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which influence its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.37 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been a focus of several studies. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase.
- Case Study 2 : Another study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of lung cancer.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is believed to be mediated through the suppression of NF-kB signaling pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. As an electrophile, it can react with nucleophilic sites on proteins and nucleic acids, leading to modulation of biological pathways:
- Interaction with Enzymes : The compound may inhibit enzymes involved in inflammatory responses or cancer cell metabolism.
- Cell Signaling Pathways : It influences pathways related to apoptosis and cell cycle regulation.
Comparative Analysis
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-one | Hydroxy group addition | Enhanced solubility and potential bioactivity |
| 1,3-Diphenylpropenone | Similar phenyl groups but lacks cyclopentene | More stable and less reactive |
| 2-Methyl-3,4-diphenylcyclopentanone | Fewer methyl groups | Different reactivity profile |
Scientific Research Applications
Chemistry
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-one is utilized in organic synthesis as a building block for more complex structures. It has been employed in cycloaddition reactions and as a reagent in various chemical transformations.
Research indicates that this compound exhibits notable biological activities:
Antimicrobial Properties:
Studies have shown that it possesses antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MIC) for various strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity:
The compound has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential role in cancer treatment. Mechanistic studies reveal that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Medicine
The unique structural features of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-one suggest potential therapeutic applications. Investigations into its pharmacological properties are ongoing, focusing on its use as a lead compound for drug development targeting various diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-one against clinical isolates of bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Mechanism
Another research project investigated the anticancer properties of the compound in vitro. The study demonstrated that treatment with varying concentrations led to increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations :
Ring Size and Unsaturation: The target compound has a five-membered cyclopentenone ring, while 4,4-dimethyl-3-phenyl-2,5-cyclohexadien-1-one features a six-membered cyclohexadienone ring. Larger rings may exhibit reduced ring strain but lower electrophilicity. HDMF is a furanone (five-membered with one oxygen atom), differing in heteroatom composition and conjugation.
Substituent Effects :
- The phenyl groups in the target compound enhance steric bulk and lipophilicity compared to HDMF or 3,5-dimethyl-1,2-cyclopentanedione .
- The hydroxyl group in HDMF and the target compound enables hydrogen bonding, influencing solubility and biological activity.
Physicochemical and Application Comparisons
Key Observations :
Thermal Stability :
- The target compound’s high boiling point (381.4°C ) suggests suitability for high-temperature reactions, contrasting with HDMF’s lower boiling point (188–190°C ), which aligns with its volatility in food applications .
Industrial Relevance: HDMF and 3,5-dimethyl-1,2-cyclopentanedione are commercially significant in flavor industries due to their sweet, caramel-like odors .
Preparation Methods
Base-Catalyzed Cyclization Followed by Acetylation
A widely cited method involves a two-step synthesis starting from benzil derivatives. In the first step, potassium hydroxide (20°C) facilitates cyclization of a diketone precursor to form a cyclopentadienone intermediate. The second step employs acetic anhydride and sulfuric acid at ambient temperature for 4 hours, achieving acetylation and aromatization. While the exact yield remains unspecified, this method is noted for its compatibility with diverse diketone substrates, enabling modular substitution patterns.
Cycloaddition with Dienophiles
Houk and Woodward (1970) pioneered cycloaddition strategies using 2,5-dimethyl-3,4-diphenylcyclopentadienone as a diene partner. Reaction with cycloheptatriene under thermal conditions (110–130°C) yields bicyclic adducts via [4+2] Diels-Alder mechanisms. This method, while efficient for generating fused-ring systems, requires stringent temperature control to prevent dimerization of the cyclopentadienone.
Single-Step Catalytic Process Using Titanium(IV) Complexes
Enone-Aldehyde Condensation
A patent by EP1812370B1 discloses a single-step protocol where an enone (e.g., diethyl ketone) reacts with acetaldehyde in the presence of a Ti(IV)-based catalytic system. The catalyst, formulated as (where ; alkyl), operates at substoichiometric loadings (1–5 mol%) with acetic anhydride as a co-catalyst. Optimal molar ratios of enone to aldehyde (1:1.1 to 1:5) afford the target compound in yields exceeding 70%, though exact figures are proprietary.
Mechanistic Insights
The Ti(IV) catalyst activates the enone via Lewis acid coordination, enhancing electrophilicity at the α-carbon. Concurrently, acetic anhydride sequesters water, shifting equilibrium toward product formation. This method’s scalability is underscored by its compatibility with in situ enone generation from ketone precursors (Scheme 1).
Stereoselective Synthesis Using Natural Deep Eutectic Solvents (NADES)
Choline Chloride/Malonic Acid System
A green chemistry approach utilizes NADES composed of choline chloride and malonic acid (1:1 molar ratio) as both solvent and catalyst. Heating a mixture of 2,5-dimethylcyclopentadienone and diphenylacetylene at 80°C for 6 hours delivers the title compound in 92% yield with an 83:17 trans/cis diastereomeric ratio.
Table 1. Optimization of NADES Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| Molar Ratio (ChCl:MA) | 1:1 | Enhances solubility |
| Reaction Time | 6 hours | Balances conversion vs. decomposition |
¹H NMR analysis of the trans-isomer reveals characteristic signals at (quin, 1H) and (d, 3H), confirming the stereochemistry.
Ring-Closing Metathesis (RCM) of Dienyl Ketones
Iridium-Catalyzed Allylic Alkylation
Building on methodologies for prostaglandin synthesis, iridium complexes (e.g., ) enable asymmetric allylic alkylation of dienyl precursors. Subsequent RCM using Grubbs II catalyst () forms the cyclopentenone core with 95–99% enantiomeric excess (ee). While this route primarily targets 2,4-disubstituted analogues, substituting allyl electrophiles with methyl and phenyl groups could adapt it to 2,5-dimethyl-3,4-diphenyl derivatives.
Acid-Catalyzed Rearrangements
Polyphosphoric Acid (PPA)-Mediated Cyclization
Adapting a protocol for 3,4-dimethylcyclopent-2-en-1-one, refluxing crotonic acid isopropyl ester in PPA (100°C, 3 hours) induces cyclodehydration. Neutralization with sodium carbonate followed by ether extraction yields the cyclized product in 84.7% yield. Though tested on a simpler substrate, this method’s efficacy with bulkier diphenyl derivatives warrants investigation.
Comparative Analysis of Methodologies
Table 2. Key Metrics Across Preparation Methods
| Method | Yield (%) | Diastereoselectivity (trans:cis) | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | N/A | Not reported | Moderate |
| Ti(IV)-Catalyzed | >70 | Substrate-dependent | High |
| NADES | 92 | 83:17 | Moderate |
| RCM | 60–75 | >95:5 (ee) | Low |
The Ti(IV)-catalyzed and NADES methods excel in yield and practicality, respectively. However, RCM offers unparalleled stereocontrol for applications requiring enantiopure products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
